1-(4-Hydroxy-phenyl)-3-(4-methoxy-3-morpholin-4-ylmethyl-phenyl)-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general procedure is as follows:
Starting Materials: 4-hydroxybenzaldehyde and 4-methoxy-3-(morpholinomethyl)acetophenone.
Reaction Conditions: The reaction is carried out in an ethanol solution with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The aldehyde and ketone are mixed in ethanol, and the base is added slowly while stirring. The reaction mixture is then heated under reflux for several hours.
Product Isolation: After completion, the reaction mixture is cooled, and the product is precipitated out by adding water. The solid product is filtered, washed, and recrystallized from ethanol to obtain pure (E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzophenone or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)-3-[4-methoxy-3-(morpholinomethyl)phenyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. For example:
Antioxidant Activity: The hydroxyl and methoxy groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: The compound can disrupt the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structures and biological activities.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system.
Uniqueness
(E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of the morpholinomethyl group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other chalcones and related compounds.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO4/c1-25-21-9-3-16(14-18(21)15-22-10-12-26-13-11-22)2-8-20(24)17-4-6-19(23)7-5-17/h2-9,14,23H,10-13,15H2,1H3/b8-2+ |
InChI Key |
MHPXRRIYOWLKJW-KRXBUXKQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)CN3CCOCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.